molecular formula C7H7N3O3 B1608002 Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate CAS No. 96129-39-4

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate

Cat. No.: B1608002
CAS No.: 96129-39-4
M. Wt: 181.15 g/mol
InChI Key: OUYFMARNGADGFZ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate is a heterocyclic compound with the molecular formula C₇H₇N₃O₃. It is a versatile small molecule scaffold used in various chemical and pharmaceutical research applications . The compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-4-cyanoisoxazole-3-carboxylate typically involves the reaction of ethyl nitroacetate with an aromatic aldehyde in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) under specific conditions. For instance, the reaction can be carried out in water at 80°C for 24 hours . This method is advantageous due to its eco-friendly nature and the avoidance of metal catalysts.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and sustainable practices are often applied to scale up the synthesis process, ensuring minimal environmental impact and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-cyanoisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Ethyl 5-amino-4-cyanoisoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-amino-4-cyanoisoxazole-3-carboxamide
  • Mthis compound
  • This compound derivatives

These compounds share the isoxazole ring structure but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific combination of functional groups, making it a valuable scaffold in chemical research .

Properties

IUPAC Name

ethyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-2-12-7(11)5-4(3-8)6(9)13-10-5/h2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYFMARNGADGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372346
Record name Ethyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-39-4
Record name Ethyl 5-amino-4-cyano-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-cyanoisoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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